Ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate
Description
Ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate is a bicyclic heteroaromatic compound featuring a pyridoindole core substituted with a fluoro group at position 4, a ketone at position 7, and an ethyl acetate moiety at position 10. Notably, it is listed as a discontinued product by CymitQuimica (Ref: 10-F767411) , though its synthesis and properties remain relevant for comparative studies.
Properties
Molecular Formula |
C16H16FNO3 |
|---|---|
Molecular Weight |
289.30 g/mol |
IUPAC Name |
ethyl 2-(4-fluoro-7-oxo-8,9-dihydro-6H-pyrido[1,2-a]indol-10-yl)acetate |
InChI |
InChI=1S/C16H16FNO3/c1-2-21-15(20)8-12-11-4-3-5-13(17)16(11)18-9-10(19)6-7-14(12)18/h3-5H,2,6-9H2,1H3 |
InChI Key |
LTVFMSPRGRCVTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C2CCC(=O)CN2C3=C1C=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product quality .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the oxo group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of certain cellular pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Pyrido[1,2-a]indole derivatives exhibit diverse biological activities influenced by substituents. Key analogs and their distinguishing features include:
Physicochemical and Pharmacokinetic Properties
- Solubility: The 7-oxo and 4-fluoro groups in the target compound may reduce solubility compared to amino or sulfonamido derivatives, as seen in paliperidone analogs where fluorine and oxo groups contributed to poor bioavailability .
- Chirality: The 7-position is a common chiral center. Enzymatic methods (e.g., CDX-017 TA) enabled stereoselective synthesis of the 7-amino analog with >99% e.e., whereas non-enzymatic routes often require resolution .
Biological Activity
Ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate is a synthetic compound belonging to the class of indole derivatives. Its unique structure, featuring a tetrahydropyrido ring fused with an indole system and a fluorine substituent, suggests potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 303.31 g/mol. The presence of the fluorine atom enhances its lipophilicity and may influence its interaction with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Indole Derivative | Contains an indole framework |
| Fluorine Substituent | Enhances biological activity and lipophilicity |
| Acetate Group | Contributes to the compound's reactivity |
Biological Activity
Research indicates that this compound exhibits various pharmacological properties. Key areas of activity include:
Anticancer Activity
Preliminary studies suggest that compounds similar to this compound may possess anticancer properties. The structural similarities with known anticancer agents indicate a potential for inhibiting tumor growth.
The compound's biological activity is hypothesized to arise from its ability to interact with specific protein targets involved in cell signaling pathways. For instance:
- Inhibition of Kinase Activity : Similar compounds have demonstrated the ability to inhibit receptor tyrosine kinases.
- Modulation of Apoptosis : The compound may influence apoptotic pathways in cancer cells.
Case Studies and Research Findings
Recent studies have explored the biological effects of this compound:
- Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines (IC50 values in the low micromolar range) .
- Mechanistic Insights : Research indicated that the compound could induce apoptosis in cancer cells through the activation of caspase pathways .
- Comparative Analysis : A comparative analysis with structurally similar compounds highlighted that this compound showed enhanced potency due to its specific functional groups .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant cytotoxicity against cancer cell lines |
| Mechanistic Action | Induces apoptosis via caspase activation |
| Comparative Potency | Enhanced activity compared to similar compounds |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
